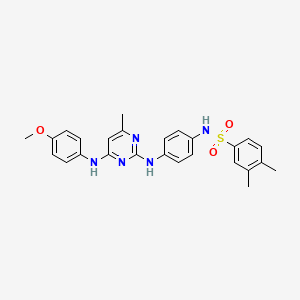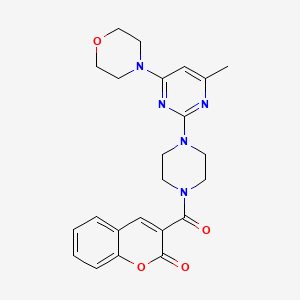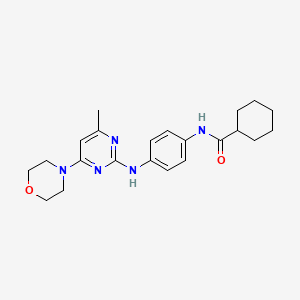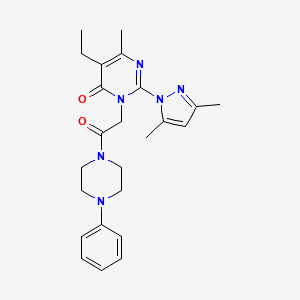![molecular formula C21H23ClN2O5S B11238057 1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B11238057.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzodioxinyl group attached to a piperidine carboxamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to yield the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the methanesulfonyl group contributes to its stability and solubility. The benzodioxinyl group adds to its potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23ClN2O5S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5S/c22-18-6-2-1-4-16(18)14-30(26,27)24-9-3-5-15(13-24)21(25)23-17-7-8-19-20(12-17)29-11-10-28-19/h1-2,4,6-8,12,15H,3,5,9-11,13-14H2,(H,23,25) |
InChI Key |
XMQUCQOVTDUVST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237978.png)
![N-(2,5-dimethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237979.png)
![2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11237983.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11237992.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B11237995.png)

![N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238005.png)


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11238028.png)

![N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11238049.png)

![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238061.png)
